molecular formula C19H24F3N3O2 B2975710 1-(adamantane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396881-15-4

1-(adamantane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2975710
CAS No.: 1396881-15-4
M. Wt: 383.415
InChI Key: PSZHJARRFFDICH-UHFFFAOYSA-N
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Description

The compound 1-(adamantane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a hybrid molecule featuring two pharmacologically significant motifs:

  • Adamantane-1-carbonyl: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability, often utilized in antiviral and central nervous system (CNS)-targeting drugs.

Properties

IUPAC Name

1-adamantyl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O2/c20-19(21,22)16-24-23-15(27-16)14-1-3-25(4-2-14)17(26)18-8-11-5-12(9-18)7-13(6-11)10-18/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZHJARRFFDICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride or oxalyl chloride.

    Synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazole: This intermediate is prepared through the cyclization of appropriate precursors, often involving hydrazides and trifluoroacetic acid.

    Coupling Reaction: The final step involves coupling the adamantane-1-carbonyl chloride with 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine under basic conditions, typically using a base like triethylamine.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(adamantane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Agrochemicals: Its stability and reactivity make it suitable for use in developing new pesticides or herbicides.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety is known for its ability to inhibit certain enzymes, while the trifluoromethyl-oxadiazole group can enhance binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (Core Structure) Substituent at Piperidine N-1 Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
Target Compound Adamantane-1-carbonyl C₁₉H₂₂F₃N₃O₂* 393.39 High lipophilicity (adamantane), potential CNS penetration
1-(2-Methoxybenzenesulfonyl) Analog 2-Methoxybenzenesulfonyl C₁₅H₁₆F₃N₃O₄S 391.36 Polar sulfonyl group, aromatic methoxy substitution
1-(2-Phenylthiazol-4-yl-methyl) Analog 2-Phenylthiazol-4-yl-methyl C₁₈H₁₇F₃N₄OS 394.41 Thiazole ring (sulfur-containing), aromatic phenyl group
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine None (unsubstituted piperidine) C₁₃H₁₂BrN₃O 314.16 Bromophenyl substitution (halogenated), planar aromatic system

*Estimated formula based on adamantane (C₁₀H₁₅) + carbonyl (CO) + oxadiazole-piperidine (C₈H₇F₃N₃O).

Structural and Functional Implications

Electronic Effects: The trifluoromethyl (-CF₃) group on the oxadiazole stabilizes the ring via electron-withdrawing effects, a feature shared across all analogs.

Synthetic Accessibility :

  • The 2-methoxybenzenesulfonyl analog () is commercially available at lower cost ($8–11/g) compared to adamantane derivatives, which require complex synthetic steps for adamantane functionalization .

Pharmacological Potential (Inferred)

  • Adamantane Hybrids : Likely candidates for antiviral or neurodegenerative disease research due to adamantane’s historical use in amantadine (anti-influenza) and memantine (Alzheimer’s therapy).
  • Sulfonyl and Thiazole Analogs : More suited for targeting extracellular enzymes (e.g., kinases, proteases) owing to their polarity and hydrogen-bonding capabilities.

Biological Activity

1-(adamantane-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that combines the structural motifs of adamantane and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20F3N3OC_{20}H_{20}F_3N_3O with a molecular weight of approximately 407.5 g/mol. The compound features a unique combination of an adamantane moiety and a trifluoromethyl-substituted oxadiazole, which may contribute to its biological activities.

Synthesis

The synthesis typically involves:

  • Starting Material : Adamantane-1-carbohydrazide.
  • Formation of Thiosemicarbazide : Reaction with an appropriate isothiocyanate.
  • Cyclization : Conversion to 1,3,4-thiadiazole derivatives.

This method allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research indicates that adamantane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

CompoundActivity TypeTarget Organisms
4aAntibacterialGram-positive bacteria
5eCytotoxicHuman cancer cell lines

Anticancer Activity

Certain derivatives have shown promising anticancer properties. For example, in vitro studies indicated that compounds derived from adamantane can induce cytotoxic effects on human cancer cell lines, suggesting potential for development as anticancer agents .

Cannabimimetic Effects

Some adamantane derivatives have been identified as having cannabimimetic properties, acting as agonists at cannabinoid receptors (CB1 and CB2). This suggests potential applications in pain management and neuroprotection .

Case Studies

  • Study on Antibacterial Properties : A study evaluated the antibacterial activity of several adamantane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the piperidine nitrogen significantly enhanced activity against these pathogens .
  • Anticancer Evaluation : Another study assessed the cytotoxic effects of adamantane-based compounds on various cancer cell lines. Results showed that specific structural modifications led to increased potency against breast and colon cancer cells .

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